molecular formula C13H16ClNO3 B037449 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 111631-72-2

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B037449
M. Wt: 269.72 g/mol
InChI Key: KHDGBPOMQWRELV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been achieved through optimized synthetic routes. For instance, Gitto et al. (2007) reported the synthesis of a compound where stereochemistry and molecular modeling played crucial roles in enhancing its biological activities, specifically as a non-competitive AMPA receptor antagonist [Gitto et al., 2007]. Similarly, Lin Xi (2011) detailed a synthesis approach starting from 3,4-dimethoxy phenethylamine, leading to a structurally related compound, showcasing the methods for introducing the chloroacetyl group and other modifications [Lin Xi, 2011].

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been elucidated using techniques like X-ray diffractometry. Such studies help in determining the absolute configuration of enantiomers and understanding the relationship between structure and function [Gitto et al., 2007].

Chemical Reactions and Properties

Research on this compound also includes its reactivity and interaction with other chemical entities. For instance, Aghekyan et al. (2013) synthesized new 2-(heterylmethyl) derivatives from a related tetrahydroisoquinoline, highlighting the compound's versatility in forming derivatives that could have varied biological activities [Aghekyan et al., 2013].

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds like 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, are considered privileged scaffolds in medicinal chemistry due to their wide range of therapeutic activities. Initially known for neurotoxicity, certain derivatives have been identified as neuroprotective and have been explored for their anticancer, antimicrobial, and neuroprotective properties. These derivatives have shown promise in treating diseases like malaria, various central nervous system disorders, cardiovascular diseases, and metabolic disorders. A significant milestone was the FDA approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for treating soft tissue sarcomas, highlighting the potential of such compounds in drug discovery for cancer treatment (Singh & Shah, 2017).

Chloroquine-Containing Compounds

Although not directly related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the study and application of chloroquine-containing compounds offer valuable insights into the versatility of structurally similar compounds. Chloroquine, known for its antimalarial effects, has inspired research into its biochemical properties, leading to its repurposing for various infectious and noninfectious diseases. This exploration has led to the development of novel compounds and compositions based on its scaffold, emphasizing the potential for structurally similar compounds to be developed for diverse therapeutic applications, including cancer therapy (Njaria et al., 2015).

Antioxidant and Drug Repurposing

Compounds with antioxidant properties, such as ethoxyquin and its analogues, have been extensively studied for their efficacy in protecting valuable nutrients in feed and food products. The exploration of such compounds for their antioxidant, antimicrobial, and protective properties against degradation of bioactive compounds in food showcases the broader applicability of chemical compounds in both food preservation and potential therapeutic uses. Similarly, the investigation of chlorogenic acid and its dual role as a food additive and nutraceutical against metabolic syndrome highlights the potential health benefits and therapeutic applications of compounds with antioxidant activity (De Koning, 2002).

Safety And Hazards

Chloroacetyl chloride, a component of this compound, is known to be very toxic and corrosive. It can cause severe skin burns and eye damage, and is harmful if inhaled, swallowed, or in contact with skin .

properties

IUPAC Name

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGBPOMQWRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406704
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

111631-72-2
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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